molecular formula C8H6BrFO B13333193 (R)-2-(5-Bromo-2-fluorophenyl)oxirane

(R)-2-(5-Bromo-2-fluorophenyl)oxirane

Cat. No.: B13333193
M. Wt: 217.03 g/mol
InChI Key: FZHXXYGMRVHZEY-QMMMGPOBSA-N
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Description

®-2-(5-Bromo-2-fluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a bromine and fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce asymmetry in the product. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Bromo-2-fluorophenyl)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Bromo-2-fluorophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to achieve further oxidation.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, thioethers, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Diols and other oxidized derivatives are formed.

Scientific Research Applications

Chemistry

®-2-(5-Bromo-2-fluorophenyl)oxirane is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to diols.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, ®-2-(5-Bromo-2-fluorophenyl)oxirane is used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it suitable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromo-2-fluorophenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which increase the electrophilicity of the epoxide carbon. The compound can also act as an inhibitor of certain enzymes, such as epoxide hydrolases, by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(5-Chloro-2-fluorophenyl)oxirane
  • ®-2-(5-Bromo-2-chlorophenyl)oxirane
  • ®-2-(5-Bromo-2-methylphenyl)oxirane

Uniqueness

®-2-(5-Bromo-2-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the chiral epoxide ring further enhances its utility in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

(2R)-2-(5-bromo-2-fluorophenyl)oxirane

InChI

InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

FZHXXYGMRVHZEY-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=CC(=C2)Br)F

Canonical SMILES

C1C(O1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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